(2-Propylindazol-5-yl)boronic acid
Description
(2-Propylindazol-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with a propyl group at position 2 and a boronic acid moiety at position 4. Indazole-based boronic acids are of significant interest in medicinal chemistry and materials science due to their dual functionality: the boronic acid group enables dynamic covalent interactions (e.g., with diols), while the indazole scaffold provides a rigid aromatic system that can enhance binding specificity in biological targets .
Properties
IUPAC Name |
(2-propylindazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-2-5-13-7-8-6-9(11(14)15)3-4-10(8)12-13/h3-4,6-7,14-15H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPZHPBMDEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN(N=C2C=C1)CCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Halogenation : 2-Propylindazole undergoes regioselective bromination at the 5-position using -bromosuccinimide (NBS) under Lewis acid catalysis (e.g., ).
-
Borylation : The 5-bromo intermediate reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a base (e.g., ) in dioxane at 80–100°C.
-
Deprotection : The resulting pinacol boronic ester is hydrolyzed to the boronic acid using acidic conditions (e.g., HCl/).
Key Data
| Step | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Bromination | NBS, , CHCN | 85 | |
| Miyaura Borylation | , , dioxane | 78 | |
| Deprotection | 1M HCl, 60°C | 95 |
Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the bromoindazole, followed by transmetalation with . Reductive elimination yields the boronic ester, which is acid-labile.
Transition Metal-Catalyzed Direct C–H Borylation
Direct C–H borylation bypasses halogenation steps, offering atom-economical advantages. Iridium complexes (e.g., ) with bipyridine ligands enable selective borylation at the 5-position of 2-propylindazole.
Optimization Challenges
Performance Metrics
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (C5:C4) |
|---|---|---|---|
| 100 | 65 | 9:1 | |
| 120 | 42 | 5:1 |
Limitation : Substoichiometric boronating agents (e.g., ) and high catalyst loadings increase costs.
Halogen-Lithium Exchange Followed by Boronation
This two-step method leverages organometallic intermediates for precise boronic acid installation.
Procedure
Critical Parameters
Advantage : High functional group tolerance, enabling late-stage diversification.
Protecting Group Strategies for Boronic Acids
Boronic acids are prone to protodeboronation and dimerization. Stabilization as pinacol esters () or iminodiacetic acid (IDA) complexes is common.
Chemical Reactions Analysis
Types of Reactions: (2-Propylindazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or ethanol).
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Indazoles: Produced via nucleophilic substitution.
Scientific Research Applications
(2-Propylindazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in targeting enzymes and receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Propylindazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles . This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound can interact with molecular targets through its boronic acid group, which can form cyclic esters with diols, thereby modulating the activity of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Boronic acids vary widely in reactivity and applications based on their substituents, aromatic systems, and pKa values. Below is a structural and functional comparison of (2-Propylindazol-5-yl)boronic acid with similar compounds:
Table 1: Structural and Functional Comparison of Boronic Acid Derivatives
*Reported or estimated pKa values influence binding affinity and physiological compatibility.
†Hypothetical value based on indazole’s electron-withdrawing effects.
‡Multicomponent reactions ().
Key Observations:
- Substituent Position: Meta-substituted aryl boronic acids (e.g., 3-AcPBA) often exhibit enhanced inhibitory activity compared to ortho-substituted analogs . The indazole core in this compound may mimic meta-substitution due to its electronic environment.
- pKa and Reactivity: Boronic acids with pKa values closer to physiological pH (~7.4) are preferred for biomedical applications. Phenylboronic acids like 3-AcPBA (pKa ~8.8) are less ideal than indazole derivatives, which may have lower pKa due to the indazole’s electron-deficient nature .
Table 2: Inhibitory Activity of Selected Boronic Acids
Insights:
- Ortho vs. Meta Substitution: Ortho-substituted boronic acids (e.g., the methoxyethyl derivative in ) show high specificity for HDAC inhibition, whereas meta-substituted analogs excel against bacterial targets like R39 . This suggests this compound’s indazole core could optimize binding to similar enzymes.
- Potency: The methoxyethyl phenoxy compound () outperforms trichostatin A (a known HDAC inhibitor) at lower concentrations, highlighting the role of boronic acid electronics in enhancing inhibition .
Reactivity and Stability Under Physiological Conditions
The utility of boronic acids in biomedical applications depends on their stability and reactivity:
Key Factors:
- Hydrolysis and pH Sensitivity: Boronic acids undergo hydrolysis in basic conditions, as shown in , where 4-nitrophenyl boronic acid converted to 4-nitrophenol at pH 11. This limits their use in alkaline environments but supports controlled release applications .
- pKa and Binding Affinity: Boronic acids with lower pKa (e.g., ~7–8) form stronger complexes with diols (e.g., glucose) at physiological pH. Indazole derivatives may offer advantages over phenylboronic acids in this regard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
